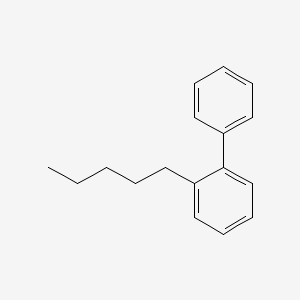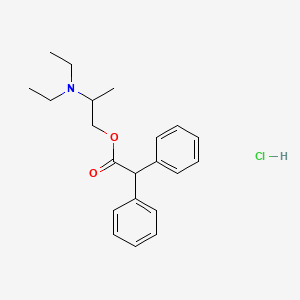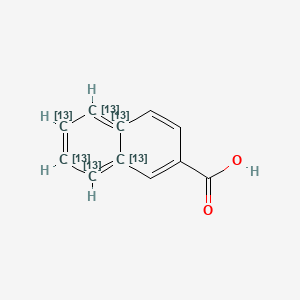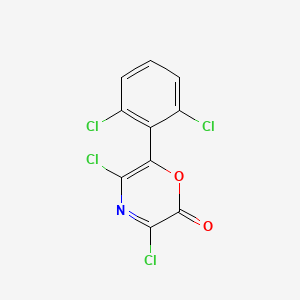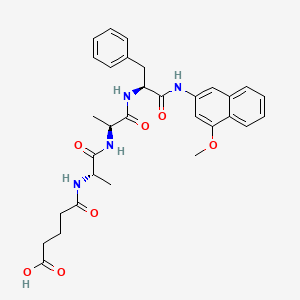
Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide is a biochemical compound with the molecular formula C31H36N4O7 and a molecular weight of 576.64 g/mol . It is primarily used as a substrate in protease assays, particularly for neutral endopeptidase 24.11 (enkephalinase) and other proteases like chymotrypsin and E. coli protease La .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide involves the stepwise coupling of amino acids and the final attachment of the 4-methoxy-beta-naphthylamide group. The general synthetic route includes:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reactions: The protected amino acids are coupled using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free peptide.
Attachment of 4-methoxy-beta-naphthylamide: The final step involves the coupling of the peptide with 4-methoxy-beta-naphthylamide using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases such as chymotrypsin and E.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings and amide groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like chymotrypsin and E. coli protease La under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Major Products Formed
Hydrolysis: Peptide fragments and 4-methoxy-beta-naphthylamide.
Oxidation: Oxidized derivatives of the aromatic rings and amide groups.
Reduction: Reduced derivatives of the aromatic rings and amide groups.
Applications De Recherche Scientifique
Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide has several scientific research applications, including:
Protease Assays: Used as a substrate in spectrofluorometric assays to measure the activity of proteases like neutral endopeptidase 24.11 (enkephalinase), chymotrypsin, and E.
Biochemical Research: Employed in studies involving enzyme kinetics, enzyme inhibition, and protein-protein interactions.
Medical Research: Utilized in the development of diagnostic assays and therapeutic agents targeting proteases involved in various diseases.
Industrial Applications: Used in the production of protease inhibitors and other biochemical reagents.
Mécanisme D'action
The mechanism of action of Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide involves its hydrolysis by proteases. The compound acts as a substrate, and upon cleavage by the protease, it releases 4-methoxy-beta-naphthylamide, which can be detected spectrofluorometrically. This allows for the quantification of protease activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-Pro 4-methoxy-beta-naphthylamide: Another protease substrate with a similar structure but different amino acid sequence.
L-Glutamic acid gamma-(4-methoxy-beta-naphthylamide): A substrate for different proteases with a similar naphthylamide group.
Lys-Ala 4-methoxy-beta-naphthylamide dihydrochloride: A protease substrate with a different amino acid sequence and similar naphthylamide group.
Uniqueness
Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide is unique due to its specific amino acid sequence and its application as a substrate for neutral endopeptidase 24.11 (enkephalinase). Its structure allows for specific interactions with certain proteases, making it a valuable tool in protease research .
Propriétés
Formule moléculaire |
C31H36N4O7 |
|---|---|
Poids moléculaire |
576.6 g/mol |
Nom IUPAC |
5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H36N4O7/c1-19(32-27(36)14-9-15-28(37)38)29(39)33-20(2)30(40)35-25(16-21-10-5-4-6-11-21)31(41)34-23-17-22-12-7-8-13-24(22)26(18-23)42-3/h4-8,10-13,17-20,25H,9,14-16H2,1-3H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)(H,37,38)/t19-,20-,25-/m0/s1 |
Clé InChI |
QFJWKXYGBSQMDX-RLSLOFABSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCCC(=O)O |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)
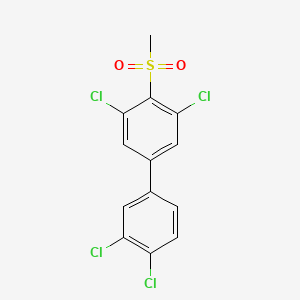
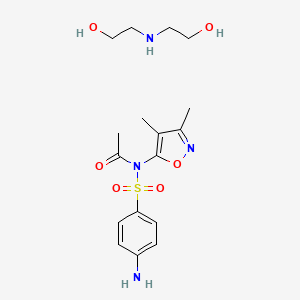
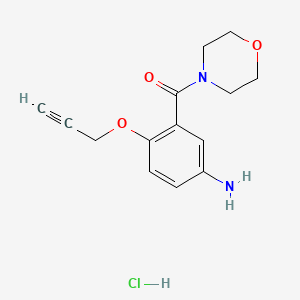
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)
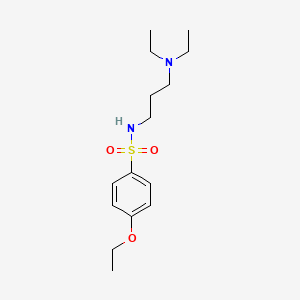
![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)
